2-Cyclohexyl-2-methoxyethan-1-amine
Overview
Description
Scientific Research Applications
Analytical Profiling in Toxicology
2-Cyclohexyl-2-methoxyethan-1-amine, as a derivative of psychoactive arylcyclohexylamines, has been studied in the context of toxicology. De Paoli et al. (2013) conducted a study where they characterized similar compounds using various analytical techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography. They developed a method for the analysis of these substances in biological fluids, an essential step in forensic and toxicological investigations (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis of Amino Acids for Medicinal Chemistry
Mayer and Joullié (1994) reported on the synthesis of a constrained ring didemnin B analog using 2-Cyclohexyl-2-methoxyethan-1-amine. The amine functionality was incorporated into the cyclohexane ring, which is a crucial step in the construction of complex amino acids for medicinal purposes (Mayer & Joullié, 1994).
Catalysis in Polymerization Processes
Ahn et al. (2016) explored the use of derivatives of 2-Cyclohexyl-2-methoxyethan-1-amine in catalyzing polymerization processes. They synthesized novel Cobalt(II) complexes containing this amine and applied them in the polymerization of methyl methacrylate. This research highlights the compound's potential in industrial chemistry, particularly in the synthesis of polymers (Ahn, Choi, Jung, Nayab, & Lee, 2016).
Chemoenzymatic Routes in Drug Synthesis
Parker et al. (2012) utilized a compound structurally related to 2-Cyclohexyl-2-methoxyethan-1-amine in the synthesis of a key chiral intermediate for a corticotropin-releasing factor-1 receptor antagonist. This study demonstrates the application of such amines in chemoenzymatic synthesis routes, which are increasingly important in pharmaceutical manufacturing (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).
properties
IUPAC Name |
2-cyclohexyl-2-methoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGXQEXZNLAHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-2-methoxyethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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